BenchChemオンラインストアへようこそ!

5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (CAS 886497-02-5) is a differentiated 3-amino-1,2,4-triazine scaffold with a para-biphenyl extension that elevates lipophilicity (XLogP3 = 2.1) versus simpler 5-aryl analogs. Its TPSA of 64.7 Ų falls within the optimal range for passive blood-brain barrier diffusion, making it a strategic choice for CNS-targeted kinase inhibitor programs against PDK1 and A2A adenosine receptors. Supplied at ≥98% purity, it minimizes pre-reaction purification in multi-step syntheses such as palladium-catalyzed cross-couplings. This compound enables rigorous structure-activity relationship studies within congeneric series, directly supporting KRAS-mutant pancreatic cancer and neurological disorder campaigns.

Molecular Formula C15H12N4
Molecular Weight 248.28 g/mol
Cat. No. B11769030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Molecular FormulaC15H12N4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N
InChIInChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19)
InChIKeyPZNGIJZDYZFPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine: A High-Purity 1,2,4-Triazine Building Block for Kinase Inhibitor and Materials Research


5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (CAS 886497-02-5) is a heterocyclic compound characterized by a 1,2,4-triazine core substituted with a para-biphenyl group at the 5-position [1]. This molecular architecture places it within the 3-amino-1,2,4-triazine scaffold family, a privileged chemotype extensively investigated for selective kinase inhibition, notably against PDK1 and A2A adenosine receptors [2]. Its biphenyl extension differentiates it from simpler 5-aryl analogs, offering distinct physicochemical properties, including a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 64.7 Ų [1]. The compound is commercially available at research-grade purities up to 98% (NLT) .

Why 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Cannot Be Substituted with Generic 5-Aryl-1,2,4-triazin-3-amines


Generic substitution of 5-aryl-1,2,4-triazin-3-amines is not a scientifically valid procurement strategy due to significant structure-dependent variations in lipophilicity, target engagement, and synthetic utility. The biphenyl moiety in 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine confers a distinct physicochemical profile (XLogP3 = 2.1) that critically influences its behavior in biological assays and materials applications [1]. In contrast, the simpler 5-phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) or the chloro-substituted 5-(4-chlorophenyl)-1,2,4-triazin-3-amine (CAS 886497-46-7) possess different lipophilic and electronic characteristics that directly impact molecular recognition, solubility, and downstream synthetic transformations . The following evidence guide quantitatively defines these differentiation points to support informed selection.

Quantitative Differentiation Evidence for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Against Closest Analogs


Lipophilicity (XLogP3): Biphenyl Substitution Increases LogP by Approximately 0.8 Units Relative to Phenyl Analog

The biphenyl group in 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine results in a computed XLogP3 value of 2.1, indicating moderate lipophilicity suitable for membrane permeability in cellular assays [1]. In comparison, the unsubstituted phenyl analog 5-phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) has a computed XLogP3 of approximately 1.3 [2]. This 0.8 log unit difference represents a nearly 6-fold increase in octanol-water partition coefficient, significantly altering the compound's distribution in biological systems and its compatibility with hydrophobic binding pockets.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA): Biphenyl Derivative Retains Favorable 64.7 Ų for Blood-Brain Barrier Penetration Potential

The computed TPSA of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is 64.7 Ų [1]. This value falls within the optimal range (< 90 Ų) typically associated with favorable blood-brain barrier (BBB) penetration potential in CNS drug discovery programs. For comparison, the dichlorotriazine derivative KEA1-97 (CAS 2138882-71-8) has a TPSA of approximately 85 Ų [2]. The lower TPSA of the target compound suggests a reduced polar surface area, which may correlate with improved passive diffusion across lipid membranes.

CNS Drug Discovery ADME Blood-Brain Barrier

Commercial Purity: Target Compound Offers NLT 98% Purity, Exceeding the 95% Minimum of Common 5-Aryl Analogs

5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is commercially available from multiple vendors with a minimum purity specification of NLT 98% (e.g., MolCore, Leyan) . In contrast, the widely available 5-phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) and 5-(4-chlorophenyl)-1,2,4-triazin-3-amine (CAS 886497-46-7) are commonly offered at 95% purity [1]. This 3% absolute purity difference is meaningful for applications requiring high-fidelity structure-activity relationship (SAR) studies and for minimizing purification burdens in multi-step synthetic sequences.

Chemical Procurement Quality Control Synthetic Chemistry

Kinase Inhibition Potential: Class-Level Data Demonstrates Low Micromolar Anticancer Activity for 3-Amino-1,2,4-triazines

While direct biological data for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is not yet published, the 3-amino-1,2,4-triazine scaffold has demonstrated potent and subtype-selective PDK1 inhibition in biochemical and cellular assays [1]. Representative compounds from this library induced cancer cell death at low micromolar doses and exhibited equal efficacy with better tolerability than cisplatin and gemcitabine in in vivo models [1]. In contrast, the biphenyl triazine anionic compound RFI-641 showed an IC50 of 0.15 mM against RSV, indicating a different potency range and target profile [2]. This class-level inference supports the target compound as a viable candidate for kinase-focused screening libraries.

Kinase Inhibitors Anticancer Research PDK1

Optimal Research and Industrial Application Scenarios for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization for Oncology Programs

Given the class-level evidence of low micromolar PDK1 inhibition and favorable in vivo tolerability profiles for 3-amino-1,2,4-triazines [1], 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine serves as a strategic starting point for medicinal chemistry campaigns targeting KRAS-mutant pancreatic ductal adenocarcinomas. Its computed XLogP3 of 2.1 and TPSA of 64.7 Ų provide a balanced physicochemical profile for oral bioavailability optimization, a key advantage over more polar triazine derivatives.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The compound's topological polar surface area of 64.7 Ų falls within the optimal range (< 90 Ų) for passive blood-brain barrier diffusion [1]. This property, combined with its moderate lipophilicity (XLogP3 = 2.1), makes it a compelling procurement choice for CNS-targeted drug discovery initiatives, particularly those exploring novel triazine-based scaffolds for neurological or psychiatric indications.

High-Purity Building Block for Advanced Synthetic Transformations

With a minimum commercial purity specification of NLT 98% [1], this compound reduces the need for pre-reaction purification steps. Researchers engaged in multi-step syntheses, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to elaborate the 1,2,4-triazine core, will benefit from this higher purity relative to commonly available 95% purity 5-aryl analogs .

Comparative Physicochemical Studies of 5-Aryl-1,2,4-triazin-3-amines

The distinct biphenyl substitution enables head-to-head comparisons of lipophilicity, solubility, and target engagement within a congeneric series. Researchers can quantitatively evaluate the impact of the extended aromatic system on binding affinity and cellular activity, leveraging the computed XLogP3 difference of approximately 0.8 log units versus the phenyl analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.